

Cytosaminomycin C: A Disaccharide Nucleoside Antibiotic with Anticoccidial Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cytosaminomycin C**

Cat. No.: **B117038**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C is a member of the disaccharide nucleoside antibiotic family, a class of natural products known for their diverse biological activities. Isolated from the fermentation broth of *Streptomyces amakusaensis* KO-8119, **Cytosaminomycin C** is structurally related to the well-known protein synthesis inhibitor amicetin.^[1] Its unique chemical architecture, featuring a 3-methylcrotonic acid moiety, distinguishes it from other members of the cytosaminomycin family.^[2] The primary reported biological activity of **Cytosaminomycin C** is its potent anticoccidial effects against *Eimeria tenella*, a protozoan parasite that causes significant economic losses in the poultry industry. This guide provides a comprehensive overview of the available technical data on **Cytosaminomycin C**, including its physicochemical properties, biological activity, and the methodologies for its isolation and synthesis.

Introduction

Nucleoside antibiotics represent a critical class of therapeutic agents with applications ranging from antibacterial to antiviral and anticancer therapies. Their mechanism of action often involves the inhibition of fundamental cellular processes such as nucleic acid synthesis or protein translation. **Cytosaminomycin C**, as a disaccharide nucleoside, belongs to this important group of natural products. Its discovery as a potent anticoccidial agent highlights its potential for development in veterinary medicine. Understanding its chemical properties,

biological activity, and mechanisms of action is crucial for harnessing its therapeutic potential and for the rational design of novel, more effective derivatives.

Physicochemical and Spectroscopic Data

The structural elucidation of **Cytosaminomycin C** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[2] While detailed raw spectral data is not readily available in the public domain, the key structural features have been reported.

Table 1: Physicochemical Properties of **Cytosaminomycin C**

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₉ N ₅ O ₈	Inferred from structural data
Molecular Weight	549.62 g/mol	Inferred from structural data
Appearance	Not Reported	
Solubility	Not Reported	
Optical Rotation	Not Reported	
Key Structural Moieties	Cytosine, Amosamine, Amicetose, 3-Methylcrotonic Acid	[2]

Table 2: Spectroscopic Data Summary for **Cytosaminomycin C**

Technique	Observation	Reference
¹ H NMR	Data used for structural elucidation.	[2]
¹³ C NMR	Data used for structural elucidation.	[2]
Mass Spectrometry (FAB-MS)	Utilized to confirm the molecular weight and fragmentation pattern.	[2]

Biological Activity

The most well-documented biological activity of **Cytosaminomycin C** is its in vitro efficacy against the protozoan parasite *Eimeria tenella*.

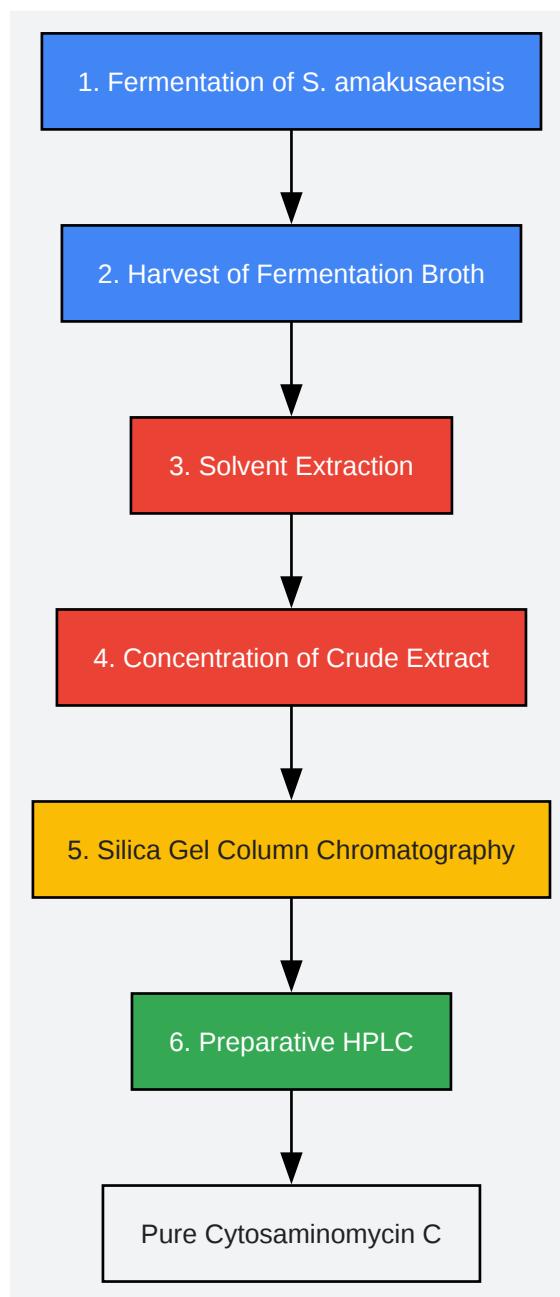
Table 3: Anticoccidial Activity of **Cytosaminomycin C**

Organism	Assay Type	Activity Metric	Result	Reference
<i>Eimeria tenella</i>	In vitro (primary chicken embryonic cells)	Inhibition of schizont formation	No schizonts observed at 0.3 - 0.6 µg/mL	[1]

Mechanism of Action (Proposed)

While the specific mechanism of action for **Cytosaminomycin C** has not been empirically determined, its structural similarity to amicetin strongly suggests that it functions as a protein synthesis inhibitor. Amicetin and related nucleoside antibiotics are known to bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby inhibiting the formation of peptide bonds.

[Click to download full resolution via product page](#)


Caption: Proposed mechanism of action for **Cytosaminomycin C**.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of **Cytosaminomycin C**, based on the available literature for this class of compounds.

Isolation and Purification of Cytosaminomycin C

The isolation of **Cytosaminomycin C** from the fermentation broth of *Streptomyces amakusaensis* KO-8119 involves a multi-step purification process.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Cytosaminomycin C**.

Methodology:

- Fermentation: *Streptomyces amakusaensis* KO-8119 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.

- Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
- Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Cytosaminomycin C** are further purified by preparative reverse-phase HPLC to yield the pure compound.

In Vitro Anticoccidial Assay

The anticoccidial activity of **Cytosaminomycin C** is assessed using an in vitro assay with *Eimeria tenella* and a host cell line.

Methodology:

- Cell Culture: Primary chicken embryonic cells or a suitable cell line are cultured in multi-well plates to form a confluent monolayer.
- Parasite Preparation: Sporozoites of *Eimeria tenella* are excysted from sporulated oocysts.
- Infection and Treatment: The cell monolayers are infected with the prepared sporozoites. Immediately after infection, the culture medium is replaced with fresh medium containing various concentrations of **Cytosaminomycin C**.
- Incubation: The infected and treated cell cultures are incubated under appropriate conditions to allow for the development of the parasite.
- Assessment of Schizont Formation: After a set incubation period, the cells are fixed, stained, and examined microscopically to determine the presence and number of schizonts in the

treated versus untreated control wells. The concentration of **Cytosaminomycin C** that inhibits schizont formation is determined.

Total Synthesis

The total synthesis of **Cytosaminomycin C** has been successfully achieved, providing a route to access this molecule for further studies and the generation of analogues. A key step in the reported synthesis is the stereoselective formation of the β -2'-deoxyhexopyranosyl nucleoside via an intramolecular glycosylation.

[Click to download full resolution via product page](#)

Caption: Logical flow of the total synthesis of **Cytosaminomycin C**.

Conclusion and Future Perspectives

Cytosaminomycin C is a promising disaccharide nucleoside antibiotic with demonstrated anticoccidial activity. Its structural relationship to the amicetin family of protein synthesis inhibitors provides a strong hypothesis for its mechanism of action. The successful total synthesis opens avenues for the creation of novel derivatives with potentially improved activity, broader spectrum, or enhanced pharmacokinetic properties. Further research is warranted to fully elucidate its mechanism of action, expand the evaluation of its biological activity against a wider range of pathogens, and to explore its potential for *in vivo* efficacy. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and parasitology who are interested in furthering the study of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytosaminomycins, new anticoccidial agents produced by *Streptomyces* sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by *Streptomyces* sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cytosaminomycin C: A Disaccharide Nucleoside Antibiotic with Anticoccidial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117038#cytosaminomycin-c-as-a-disaccharide-nucleoside-antibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com